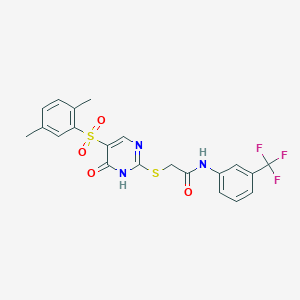

2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

描述

属性

IUPAC Name |

2-[[5-(2,5-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4S2/c1-12-6-7-13(2)16(8-12)33(30,31)17-10-25-20(27-19(17)29)32-11-18(28)26-15-5-3-4-14(9-15)21(22,23)24/h3-10H,11H2,1-2H3,(H,26,28)(H,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUVENYGQREOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-((2,5-dimethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has gained attention in pharmaceutical research for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a pyrimidine ring, a sulfonyl group, and a trifluoromethyl phenyl moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions such as temperature and solvent choice. The general synthetic pathway includes:

- Formation of the pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the sulfonyl group : This step often employs sulfonation reactions to attach the sulfonyl moiety to the pyrimidine derivative.

- Acetamide formation : The final step involves coupling the pyrimidine-thio compound with a trifluoromethyl phenyl acetamide.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines. For example:

- Cell Lines Tested : A375 (melanoma), MCF-7 (breast cancer), DU145 (prostate cancer), and others.

- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells through mitochondrial pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 | 5.4 | Induction of apoptosis |

| MCF-7 | 7.8 | Cell cycle arrest |

| DU145 | 6.1 | Mitochondrial dysfunction |

Other Pharmacological Activities

Beyond its anticancer properties, preliminary research indicates that this compound may exhibit additional biological activities:

- Antimicrobial Effects : Some derivatives have shown promise in inhibiting bacterial growth.

- Anti-inflammatory Properties : Potential modulation of inflammatory pathways has been suggested in preliminary assays.

Case Studies

A notable study evaluated the anticancer efficacy of related compounds in a series of experiments conducted by the National Cancer Institute (NCI). The results indicated that specific modifications in the chemical structure significantly enhance cytotoxicity against various tumor types.

Case Study Example :

In a comparative study of several derivatives, one analog with a similar structure demonstrated an LC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency against melanoma cell lines.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1 compares key structural and physicochemical features of the target compound with analogs from the literature.

常见问题

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including sulfonylation, thioether formation, and acetamide coupling. Key steps include:

- Sulfonylation : Reacting the pyrimidinone core with a substituted benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C for 12–24 hours .

- Thioether linkage : Introducing the thiol group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or dichloromethane) and controlled stoichiometry to avoid disulfide formation .

- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to react the thiol intermediate with 3-(trifluoromethyl)phenylamine . Optimization : Reaction yields (>70%) depend on strict temperature control, solvent purity, and inert atmosphere .

Q. Which analytical methods are essential for structural confirmation and purity assessment?

A combination of techniques is required:

| Method | Key Data | Reference |

|---|---|---|

| 1H NMR | Peaks at δ 12.50 (NH-3), 10.10 (NHCO), and 4.12 ppm (SCH2) in DMSO-d6 | |

| Mass Spectrometry | [M+H]+ ion at m/z 344.21 (for analogous structures) | |

| Elemental Analysis | Match calculated C, N, S content (e.g., C: 45.36% observed vs. 45.29% calc) | |

| HPLC-PDA | Purity >95% with retention time consistency across batches |

Q. What preliminary biological assays are recommended to evaluate its activity?

- Enzyme inhibition assays : Measure IC50 against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .

- Cellular viability assays : Test cytotoxicity in cell lines (e.g., MTT assay) at 1–100 µM concentrations .

- Solubility screening : Use PBS or DMSO/PBS mixtures to assess bioavailability limitations .

Advanced Research Questions

Q. How to address contradictory results in biological activity assays?

Contradictions may arise from impurities, assay conditions, or off-target effects. Mitigation strategies include:

- Orthogonal validation : Repeat assays with alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Purity re-assessment : Re-analyze compound batches via HPLC-MS to rule out degradation products .

- Target profiling : Use proteome-wide approaches (e.g., thermal shift assays or CRISPR screens) to identify unintended targets .

Q. What experimental design principles optimize synthesis yield and reproducibility?

Apply Design of Experiments (DOE) to identify critical factors:

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Reaction temperature | 0°C, 25°C, 50°C | 25°C (avoids side reactions) |

| Solvent polarity | DMF, DCM, THF | DMF (enhances nucleophilicity) |

| Stoichiometry (S:NH2) | 1:1, 1:1.2, 1:1.5 | 1:1.2 (maximizes coupling) |

| DOE reduces trial runs by 40% and identifies interactions between variables (e.g., solvent-temperature effects) . |

Q. How can computational modeling predict biological targets or reaction mechanisms?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for binding affinity predictions .

- Quantum mechanical calculations : Optimize transition states and intermediates in reaction pathways (e.g., sulfonylation energy barriers) using Gaussian09 .

- Machine learning : Train models on PubChem BioAssay data to prioritize targets for experimental validation .

Q. What methodologies elucidate degradation kinetics and stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and pH extremes (1–13) .

- LC-MS/MS monitoring : Track degradation products over time to identify labile groups (e.g., sulfonyl or thioether cleavage) .

- Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。